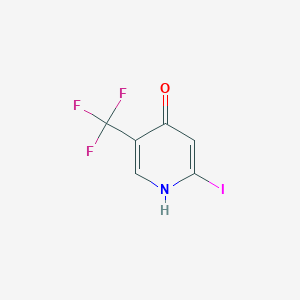

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Description

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS synonyms: 5-Iodo-2-(trifluoromethyl)pyridin-4-ol, 4-Hydroxy-5-iodo-α,α,α-trifluoro-2-picoline) is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 2, an iodine atom at position 5, and a hydroxyl group at position 2.

Properties

IUPAC Name |

2-iodo-5-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)3-2-11-5(10)1-4(3)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPHDXGLPZSFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the iodo and trifluoromethyl groups onto a pyridine ring, followed by the addition of a hydroxy group. One common method includes:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

Hydroxylation: The hydroxy group can be introduced via nucleophilic substitution or direct hydroxylation using appropriate oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve efficient production.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or cyanides under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deiodinated pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodo group can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Key Observations :

Agrochemical Potential

- Insecticidal Activity: Trifluoromethyl pyridines are prominent in agrochemicals (e.g., flonicamid). Derivatives with 1,3,4-oxadiazole moieties exhibit enhanced activity against pests like M. incognita (63.3% inhibition at 100 μg/mL) .

- Nematocidal Activity : Substitution patterns influence efficacy. For example, 2-(trifluoromethyl)pyridine derivatives with electron-withdrawing groups (e.g., nitro, chloro) show superior activity compared to alkyl-substituted analogs .

Medicinal Chemistry

- c-KIT Inhibitors: Trifluoromethyl phenyl amide derivatives demonstrate enhanced enzymatic inhibition (IC₅₀ < 1 nM) compared to non-fluorinated analogs. The iodine substituent in this compound may confer similar advantages in kinase binding .

- Metabolic Stability : Trifluoromethyl pyridines (e.g., F3TdR) resist pyrimidine ring degradation in vivo, suggesting that this compound may exhibit favorable pharmacokinetics .

Biological Activity

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H4F3IN2O

- CAS Number : 1227515-07-2

- SMILES Notation : C1=CC(=C(C(=N1)O)I)C(F)(F)F

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may improve cellular uptake and binding affinity to biological targets. The hydroxyl and iodo groups contribute to its reactivity and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies show that it can induce apoptosis in cancer cell lines. Specifically, in human breast cancer cells (MCF-7), it demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity against cancer cells while sparing normal cells.

| Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | Induces apoptosis via specific pathways |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a MIC of 32 µg/mL for both strains. This indicates potential applications in treating infections caused by these pathogens.

- Anticancer Activity :

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50/MIC | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | MIC: 32 µg/mL | Effective against gram-negative bacteria |

| Anticancer | Human breast cancer (MCF-7) | IC50: 15 µM | Induces apoptosis in cancer cells |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Halogenation and functional group introduction are critical. For example, iodination at the 2-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Hydroxylation at the 4-position may involve nucleophilic aromatic substitution (SNAr) under basic conditions. The trifluoromethyl group is typically introduced early via cross-coupling (e.g., Kumada coupling) or direct fluorination .

- Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for coupling) significantly affect yield. For instance, using anhydrous DMF for SNAr improves nucleophilicity, while lower temperatures (0–5°C) minimize side reactions during iodination.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refinement, with R factors < 0.05 indicating high precision .

- NMR : NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm). NMR distinguishes aromatic protons (e.g., J coupling for adjacent substituents) .

- Data Table :

| Technique | Key Metrics | Example from Literature |

|---|---|---|

| X-ray Crystallography | R factor = 0.046, data/parameter = 24.8 | Crystal packing analysis |

| NMR | δ = -67.2 ppm (trifluoromethyl) | Substituent confirmation |

Q. How do the electron-withdrawing groups (iodo, trifluoromethyl) influence the compound’s reactivity?

- Mechanistic Insight : The trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to the 4-hydroxy position. Iodo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to their leaving-group potential .

- Experimental Design : Use computational tools (DFT) to predict regioselectivity, followed by kinetic studies (HPLC monitoring) to validate reaction pathways.

Advanced Research Questions

Q. How can this compound serve as a scaffold for anticancer drug discovery, and what in vitro assays validate its efficacy?

- Biological Screening : Pyridine derivatives with halogen and trifluoromethyl groups show antitumor activity via kinase inhibition. Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or VEGFR .

- Data Contradictions : Discrepancies in IC across studies may arise from assay conditions (e.g., serum concentration). Replicate studies with standardized protocols (e.g., 10% FBS in DMEM) and validate via Western blotting for target phosphorylation.

Q. What computational strategies predict the compound’s interactions in enzymatic systems, and how do solvent models affect docking accuracy?

- Methodology : Use molecular dynamics (MD) simulations (AMBER/CHARMM) with explicit solvent models (TIP3P water) to assess binding stability. Compare docking scores (ΔG) across solvent-accessible surface area (SASA) models.

- Case Study : A pyridine derivative showed improved VEGFR-2 affinity (ΔG = -9.8 kcal/mol) using TIP3P vs. vacuum models, highlighting solvent effects .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the 4-hydroxy group?

- Analysis : X-ray diffraction identifies protonation states. For example, a 2011 study resolved keto-enol tautomerism in a pyrimidine derivative via hydrogen-bonding motifs (O···N distances < 2.8 Å) .

- Experimental Design : Compare XRD data of crystals grown at pH 5 vs. 7. Use SHELXL refinement to map electron density around the hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.